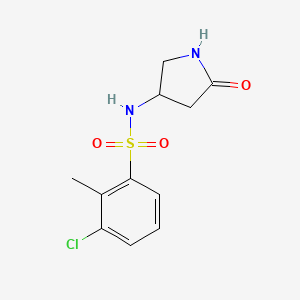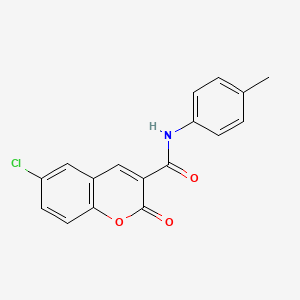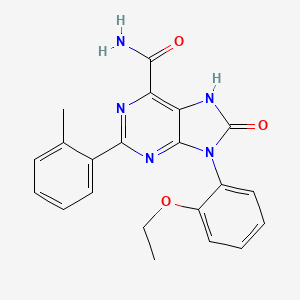
3-chloro-2-methyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-chloro-2-methyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common feature in many biologically active compounds . It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring and the attachment of the benzenesulfonamide group. The pyrrolidine ring could be formed from different cyclic or acyclic precursors . The benzenesulfonamide group could be attached through a variety of methods, depending on the specific synthesis route .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the pyrrolidine ring and the benzenesulfonamide group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present. The pyrrolidine ring and the benzenesulfonamide group could both participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrrolidine ring and the benzenesulfonamide group could affect properties such as solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
Research has led to the synthesis of novel benzenesulfonamide derivatives, showing potential as anticancer agents. For instance, a study synthesized a series of benzenesulfonamide derivatives with evaluated in vitro antitumor activity against various human tumor cell lines, indicating significant anticancer potential at low micromolar levels (J. Sławiński et al., 2012). These compounds have shown remarkable activity against lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines.
Antimicrobial and Anti-HIV Activity
Another study focused on the synthesis of benzenesulfonamides bearing the 1,3,4-oxadiazole moiety, screening them for in vitro antimicrobial and anti-HIV activity. The results highlighted the structure-activity relationship (SAR) conducive to antimicrobial and potential anti-HIV properties (R. Iqbal et al., 2006).
Carbonic Anhydrase Inhibition
A key area of research is the development of inhibitors for carbonic anhydrases, enzymes involved in various physiological and pathological processes. A study synthesized benzenesulfonamides with a pyrrolidinone moiety, tested as inhibitors against twelve human carbonic anhydrase isoforms. These compounds showed selectivity towards specific isoforms, suggesting their potential for developing selective inhibitors for therapeutic applications (Irena Vaškevičienė et al., 2019).
Herbicide Metabolism and Selectivity
The metabolism of chlorsulfuron, a related benzenesulfonamide herbicide, in cereals provides insights into the biological selectivity and mechanism of action of such compounds. Tolerant plants metabolize chlorsulfuron to inactive products, highlighting the biochemical basis for herbicide selectivity and potential environmental impacts (P. Sweetser et al., 1982).
Neuroprotective and Cognitive Enhancing Properties
Research into benzenesulfonamide derivatives also explores their neuroprotective and cognitive enhancing properties. For example, SB-399885, a compound structurally related to benzenesulfonamides, has been identified as a potent 5-HT6 receptor antagonist with potential for treating disorders characterized by cognitive deficits (W. Hirst et al., 2006).
Mecanismo De Acción
Target of Action
The primary targets of 3-chloro-2-methyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide are Prothrombin and Coagulation factor X . These proteins play a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot.
Mode of Action
It is known that the compound interacts with its targets, prothrombin and coagulation factor x . This interaction likely alters the function of these proteins, leading to changes in the coagulation cascade.
Biochemical Pathways
The biochemical pathways affected by 3-chloro-2-methyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide are related to blood coagulation. By interacting with Prothrombin and Coagulation factor X, the compound can influence the coagulation cascade
Result of Action
Changes in the function of Prothrombin and Coagulation factor X could lead to alterations in blood clot formation .
Direcciones Futuras
Future research on this compound could involve further exploration of its biological activities, optimization of its synthesis, and investigation of its mechanism of action. The pyrrolidine ring and the benzenesulfonamide group both offer many possibilities for structural modification, which could lead to the discovery of new compounds with improved properties .
Propiedades
IUPAC Name |
3-chloro-2-methyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3S/c1-7-9(12)3-2-4-10(7)18(16,17)14-8-5-11(15)13-6-8/h2-4,8,14H,5-6H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOGZZDFGZTRNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-methyl-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(benzo[d][1,3]dioxol-5-yl)-2-(isopentylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2961561.png)
![3-amino-N-(4-ethylphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2961562.png)

![Ethyl 4-[2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2961567.png)
![N-(1,3-dihydroxy-2-methylpropan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2961568.png)
![2-Oxo-6-[3-(trifluoromethyl)phenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile](/img/structure/B2961570.png)


![[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2961576.png)

